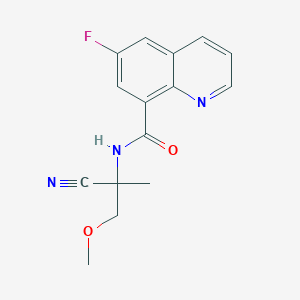
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide, also known as AZD5363, is a small molecule inhibitor of the AKT kinase pathway. This compound has been extensively studied for its potential as a cancer therapeutic agent due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
作用機序
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is a selective inhibitor of the AKT kinase pathway. This pathway is involved in the regulation of cell growth, survival, and metabolism, and is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is able to inhibit the growth of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit the AKT kinase pathway, it has also been shown to inhibit the mTOR pathway, which is another key pathway involved in the regulation of cell growth and survival. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce autophagy, which is a cellular process involved in the degradation of damaged or unnecessary cellular components.
実験室実験の利点と制限
One of the major advantages of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide as a research tool is its selectivity for the AKT kinase pathway. This allows researchers to specifically target this pathway and study its effects on cancer cells. However, one limitation of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. One area of interest is the development of combination therapies that include N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide and other cancer drugs. In addition, there is interest in studying the effects of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide on other cellular pathways, such as the PI3K pathway. Finally, there is interest in developing new formulations of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide that improve its solubility and bioavailability.
合成法
The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide involves a multi-step process that begins with the reaction of 6-fluoroquinoline-8-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-2-methoxy-1-methylethyl)amine to form the desired product, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide. The overall yield of this process is approximately 30%.
科学的研究の応用
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, and ovarian cancer. In addition, N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide has been shown to induce apoptosis in cancer cells, which is a key mechanism for the elimination of cancer cells from the body.
特性
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-6-fluoroquinoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c1-15(8-17,9-21-2)19-14(20)12-7-11(16)6-10-4-3-5-18-13(10)12/h3-7H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEUIACZOUWFAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=C2C(=CC(=C1)F)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-6-fluoroquinoline-8-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B2583427.png)
![1-methyl-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2583430.png)
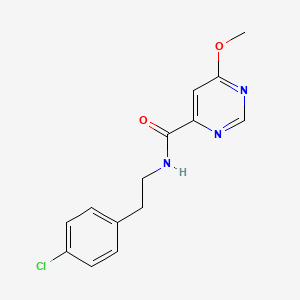
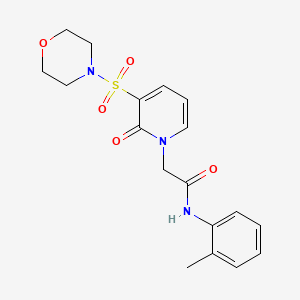
![5-[1-(4-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2583435.png)
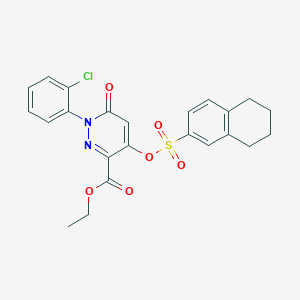
![tert-butyl 4-(2-oxo-2-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)piperidine-1-carboxylate](/img/structure/B2583437.png)
![(E)-4-(Dimethylamino)-N-[(1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)methyl]but-2-enamide](/img/structure/B2583438.png)
![(5-Bromofuran-2-yl)-[5-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2583441.png)
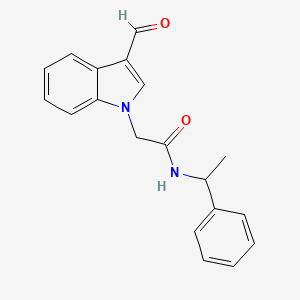
![Ethyl 2-[(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)sulfanyl]acetate](/img/structure/B2583443.png)
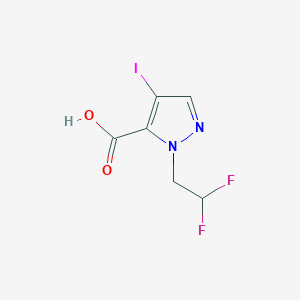
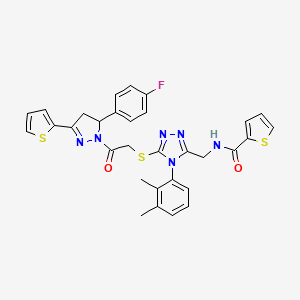
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2583448.png)